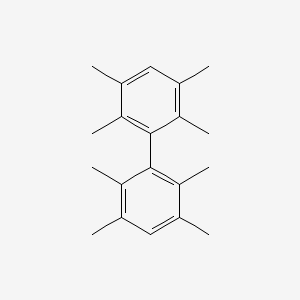

1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene

Description

1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene is a highly substituted aromatic compound featuring a central benzene ring with methyl groups at positions 1, 2, 4, and 5, and a 2,3,5,6-tetramethylphenyl substituent at position 3. This structure confers significant steric hindrance and lipophilicity due to the dense methyl substitution.

Properties

IUPAC Name |

1,2,4,5-tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-11-9-12(2)16(6)19(15(11)5)20-17(7)13(3)10-14(4)18(20)8/h9-10H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPFXMMSUVAGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene is a complex aromatic compound with potential biological activities that merit detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

- Chemical Formula : CH

- Molecular Weight : 224.341 g/mol

- Density : 0.958 g/cm³

- Boiling Point : 338.7 °C

- CAS Number : 32102-77-5

The compound is characterized by its tetramethyl-substituted benzene rings, which contribute to its unique properties and potential interactions with biological systems.

Biological Activity Overview

- Antioxidant Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Cytotoxicity Studies

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study published in the Journal of Applied Microbiology, researchers tested various tetramethyl-substituted benzene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher degrees of methyl substitution exhibited increased antimicrobial activity, suggesting a structure-activity relationship that warrants further investigation .

Case Study: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity at concentrations above 50 µM after 24 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of multiple methyl groups may enhance the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells.

- Membrane Interaction : The lipophilic nature allows the compound to interact with cell membranes effectively, influencing permeability and triggering cellular responses.

- Signal Transduction Modulation : Interactions with key signaling pathways involved in inflammation and apoptosis have been observed in related compounds.

Scientific Research Applications

Organic Synthesis

1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene is often utilized as a precursor in organic synthesis. Its structure allows for various functional group modifications that can lead to the development of new compounds with desirable properties.

- Case Study : In a study published in Tetrahedron Letters, the compound was used to synthesize novel polycyclic aromatic hydrocarbons (PAHs), which are important for understanding electronic properties in materials science .

Material Science

The compound's thermal stability and chemical resistance make it suitable for applications in material science. It can be incorporated into polymers and other materials to enhance their performance.

- Research Insight : Research has shown that incorporating tetramethyl derivatives into polymer matrices can improve thermal stability and mechanical properties. This is particularly relevant in the development of high-performance materials for aerospace and automotive applications .

Photovoltaic Applications

Due to its unique electronic properties, this compound has been investigated for use in organic photovoltaic cells.

- Study Findings : A recent study highlighted its potential as an electron donor material in organic solar cells. The incorporation of this compound into device architectures showed improved efficiency compared to conventional materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key physical properties of tetramethylbenzene derivatives are influenced by substituent type and position:

- Steric and Hydrophobic Effects : The target compound’s additional tetramethylphenyl group increases molecular weight and hydrophobicity compared to TeMB, likely elevating its melting/boiling points beyond TeMB’s 119.9°C and 245.6°C .

- Electron-Withdrawing vs. Donating Groups : Nitro derivatives (e.g., 1,2,4,5-Tetramethyl-3,6-dinitrobenzene) exhibit reduced electron density on the aromatic ring, enhancing reactivity toward nucleophilic substitution, whereas methyl groups (electron-donating) stabilize the ring against electrophilic attack .

Functional Group Comparisons

- Halogenated Derivatives : Brominated analogs (e.g., 2,3,5,6-Tetrabromo-p-xylene) are utilized as flame retardants or intermediates in agrochemicals . The target compound’s lack of halogens limits such applications but enhances thermal stability.

- Fluorinated Derivatives : Compounds like 1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene exhibit high electronegativity and resistance to degradation, making them valuable in pharmaceuticals or materials science .

- Sulfonic Acid Derivatives : 2,3,5,6-Tetramethylbenzenesulfonic acid derivatives are used as surfactants or catalysts, highlighting the versatility of methylated benzene backbones .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, a methyl-substituted benzene derivative can react with a tetramethylphenyl halide in the presence of Lewis acids like AlCl₃ . Intermediates should be purified via column chromatography and characterized using ¹H/¹³C NMR to confirm methyl group regiochemistry. Key spectral regions include δ 2.1–2.5 ppm (methyl protons) and δ 6.8–7.2 ppm (aromatic protons). Mass spectrometry (MS) can validate molecular weight .

Q. How are thermodynamic properties (e.g., enthalpy of formation) determined for this compound?

- Methodological Answer : Combustion calorimetry or differential scanning calorimetry (DSC) is used to measure enthalpy. Computational methods (e.g., density functional theory, DFT) can supplement experimental data by calculating bond dissociation energies and steric effects from the tetramethyl groups .

Advanced Research Questions

Q. What challenges arise in resolving conflicting spectroscopic data for this compound, and how are they addressed?

- Methodological Answer : Overlapping NMR signals from methyl and aromatic protons can complicate structural assignment. Advanced techniques include:

- 2D NMR (COSY, HSQC) to correlate proton and carbon environments.

- Deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-d₁₄) to isolate specific signals .

- Computational modeling (e.g., Gaussian) to simulate spectra and validate assignments .

Q. How does steric hindrance from the tetramethyl groups influence reaction mechanisms in catalytic systems?

- Methodological Answer : Steric effects can inhibit electrophilic substitution or alter reaction pathways. To study this:

- Conduct kinetic isotope effect (KIE) experiments using deuterated substrates.

- Use X-ray crystallography to analyze spatial constraints in the crystal lattice .

- Compare reactivity with less hindered analogs (e.g., 1,2,4-trimethylbenzene) to isolate steric contributions .

Q. What strategies optimize regioselectivity in functionalizing the tetramethylphenyl moiety?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -SiMe₃) to control substitution sites.

- Photocatalytic methods : UV light with catalysts like Ir(ppy)₃ can activate specific C-H bonds .

- Isotopic labeling (e.g., ¹³C-methyl groups) to track reaction pathways via MS or NMR .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Reproduce experiments under standardized conditions (e.g., ASTM methods).

- Analyze purity via HPLC or GC-MS to rule out impurities affecting physical properties.

- Cross-reference with thermogravimetric analysis (TGA) to detect decomposition during melting .

Applications in Material Science

Q. What role does this compound play in designing fluorescent probes or organic semiconductors?

- Methodological Answer : The extended π-system and methyl groups enhance stability and tune electronic properties.

- Fluorescence studies : Measure quantum yields and Stokes shifts in varying solvents.

- Electrochemical analysis : Cyclic voltammetry (CV) to determine HOMO/LUMO levels for semiconductor applications .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.